molecular formula C10H14F3NO B13013357 N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide

N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide

Cat. No.: B13013357
M. Wt: 221.22 g/mol
InChI Key: ZBVPFCYUWDYTFR-UHFFFAOYSA-N
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Description

N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide: is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its three-dimensional structure and high degree of saturation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of electron-withdrawing groups and leaving groups to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are still under development, but they generally follow the same principles as the synthetic routes mentioned above. The scalability of these methods is a key focus, with efforts being made to optimize the reaction conditions and improve yields .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide is explored for its potential as a bioisostere. This means it can mimic the properties of other functional groups in drug molecules, potentially leading to new therapeutic agents with improved solubility, potency, and metabolic stability .

Industry: In industry, this compound is investigated for its use in materials science, particularly in the development of molecular rods, rotors, and supramolecular linker units .

Mechanism of Action

The mechanism of action of N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can enhance the three-dimensional character of drug molecules, leading to better binding interactions with biological targets. This can result in increased potency and selectivity of the compound .

Comparison with Similar Compounds

Uniqueness: What sets N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide apart from similar compounds is its combination of the bicyclo[1.1.1]pentane core with the trifluoromethyl group. This unique structure imparts distinct physicochemical properties, such as increased metabolic stability and reduced non-specific binding, making it a valuable candidate in drug discovery .

Properties

Molecular Formula

C10H14F3NO

Molecular Weight

221.22 g/mol

IUPAC Name

N-methyl-N-[[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methyl]acetamide

InChI

InChI=1S/C10H14F3NO/c1-7(15)14(2)6-8-3-9(4-8,5-8)10(11,12)13/h3-6H2,1-2H3

InChI Key

ZBVPFCYUWDYTFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC12CC(C1)(C2)C(F)(F)F

Origin of Product

United States

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